molecular formula C15H16BrN3O2 B2515552 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone CAS No. 2415583-34-3

[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No. B2515552
CAS RN: 2415583-34-3
M. Wt: 350.216
InChI Key: HPDJPAXUEKFJDX-UHFFFAOYSA-N
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Description

[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone is not fully understood, but it is believed to act by binding to specific proteins or enzymes in cells. This binding can lead to changes in the activity of these proteins or enzymes, which can ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit the activity of certain enzymes. It has also been shown to selectively label proteins in living cells, making it a useful tool in chemical biology.

Advantages and Limitations for Lab Experiments

One advantage of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone is its potential as a tool in chemical biology, as it can be used to selectively label proteins in living cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone. One direction is to further investigate its anti-tumor activity and explore its potential as a cancer treatment. Another direction is to study its mechanism of action in more detail, which could lead to the identification of new targets for drug development. Additionally, it may be useful to explore its potential applications in other areas of research, such as neuroscience or infectious disease.

Synthesis Methods

The synthesis of [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone has been described in several scientific publications. One such method involves the reaction of 4-methoxybenzaldehyde with 1-bromo-4-(4-bromopyrazol-1-yl)butane in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with sodium hydride and 2-chloro-N-(4-methoxyphenyl)acetamide to yield the final product.

Scientific Research Applications

The compound [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone has been studied for its potential applications in various areas of scientific research. One such application is in the field of cancer research, where the compound has been found to exhibit anti-tumor activity. It has also been studied for its potential use as a tool in chemical biology, as it can be used to selectively label proteins in living cells.

properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-21-14-4-2-12(3-5-14)15(20)18-7-11(8-18)9-19-10-13(16)6-17-19/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDJPAXUEKFJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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